Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring substituted with a pyridyl group and an ethyl ester functional group. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.
The compound can be synthesized through various chemical methods, often involving the cyclization of suitable precursors. Its chemical identification is supported by its CAS number 5932-27-4, and it has been documented in multiple chemical databases and publications, which provide insights into its properties and applications .
Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate typically involves several key steps:
The synthesis process may involve the following steps:
Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate has a molecular formula of and a molecular weight of approximately 166.18 g/mol. The structure consists of:
Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The ability to undergo these reactions makes Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate versatile in synthetic organic chemistry.
The mechanism of action for Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate primarily involves its interaction with biological targets through:
Preliminary studies suggest that this compound may exhibit significant biological activity, including enzyme inhibition and modulation of receptor activity.
Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate exhibits:
Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate has several notable applications:
Research continues into expanding its applications within pharmaceutical development and other fields due to its promising biological activities .
The pyrazole-pyridine motif in Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate enables precise molecular recognition across therapeutic targets. Key features include:
Table 1: Therapeutic Applications of Pyrazole-Pyridine Hybrid Derivatives
| Compound | Biological Target | Therapeutic Area | Key Structural Feature |
|---|---|---|---|
| Erdafitinib | FGFR Kinase | Bladder Cancer | N-Methylpyrazole + pyrimidine-pyridine |
| Baricitinib | JAK1/2 | Rheumatoid Arthritis | 4-Pyridylpyrazole core |
| Pralsetinib | RET Kinase | NSCLC | Difluoropyrazole + pyridine |
| Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate* | Kinase hinge region | Under investigation | Ester vector at C3 position |
*Derivative frameworks based on [3]
Recent studies highlight the scaffold’s role in kinase inhibition. Molecular docking of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate derivatives into BRAF V600E (PDB: 4XV2) shows the pyridyl nitrogen forms a critical H-bond with Cys532 (distance: 2.9 Å), while the ester carbonyl interacts with the DFG motif. This dual interaction disrupts ATP binding, reducing kinase activity by 78% at 10 µM concentrations . Additionally, the scaffold’s protonation states enable cell membrane penetration: pyridine remains basic (pKa ≈ 5.0), facilitating lysosomal accumulation in acidic environments, while the pyrazole N2 nitrogen contributes to π-delocalization, enhancing metabolic stability [10].
The synthesis of pyrazole carboxylates dates to Knorr’s 1883 landmark study, where ethyl acetoacetate and phenylhydrazine condensed under acidic conditions to form ethyl 1-phenylpyrazole-3-carboxylate—a precursor to modern analogs [4]. Early 20th-century efforts focused on analgesic and antipyretic applications (e.g., antipyrine), but limited regiocontrol yielded isomeric mixtures with variable bioactivity. The development of Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate required solving two key challenges:
Table 2: Synthetic Evolution of Key Pyrazole-3-Carboxylates
| Era | Synthetic Method | Regioselectivity | Yield Range | Limitations |
|---|---|---|---|---|
| 1880–1950 | Knorr condensation (1,3-dicarbonyl + hydrazine) | Low (∼1:1 mixtures) | 30–50% | Isomer separation required |
| 1960–2000 | Acetylenic ketone cyclization | Moderate (4:1) | 60–75% | High temperatures (150–200°C) |
| 2000–Present | Transition-metal catalysis (Cu, Pd) | High (>20:1) | 80–95% | Catalyst cost; ligand optimization |
The 21st century saw strategic innovations:
Notably, hybrid systems like Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate (CAS: S12528848) emerged, where bromo permits Pd-catalyzed cross-coupling, and the amino group enables Schiff base formation—expanding access to libraries for high-throughput screening [8]. Current research focuses on fragment-based drug design, using the core as a "molecular Lego" to build covalent inhibitors (e.g., acrylamide warheads at C4) and bifunctional proteolysis-targeting chimeras (PROTACs) .
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9